4-Methyl-3-(1-phenylethyl)-3,6-dihydro-2H-pyran
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Overview
Description
4-Methyl-3-(1-phenylethyl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound features a phenylethyl group and a methyl group attached to the pyran ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1-phenylethyl)-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-3-(1-phenylethyl)but-2-en-1-ol with an acid catalyst can lead to the formation of the desired pyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1-phenylethyl)-3,6-dihydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylethyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Methyl-3-(1-phenylethyl)-3,6-dihydro-2H-pyran has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, fragrances, or flavoring agents.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-phenylethyl)-3,6-dihydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(1-phenylethyl)-3,6-dihydro-2H-pyran: Similar structure with a different position of the methyl group.
4-Methyl-3-(1-phenylethyl)-2H-pyran: Lacks the dihydro component, leading to different reactivity.
3-(1-Phenylethyl)-3,6-dihydro-2H-pyran: Lacks the methyl group, affecting its chemical properties.
Uniqueness
4-Methyl-3-(1-phenylethyl)-3,6-dihydro-2H-pyran is unique due to the specific arrangement of its substituents, which can influence its reactivity and potential applications. The presence of both a phenylethyl and a methyl group on the pyran ring can lead to distinct chemical behavior compared to similar compounds.
Properties
CAS No. |
93414-32-5 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-methyl-3-(1-phenylethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C14H18O/c1-11-8-9-15-10-14(11)12(2)13-6-4-3-5-7-13/h3-8,12,14H,9-10H2,1-2H3 |
InChI Key |
SBDSFIGOEMNLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOCC1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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